molecular formula C21H27NO5 B1249550 Macropodumine A

Macropodumine A

Cat. No. B1249550
M. Wt: 373.4 g/mol
InChI Key: XHICRMSNYFOTCL-MYXSIEQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Macropodumine A is a natural product found in Daphniphyllum macropodum with data available.

Scientific Research Applications

Unique Structure and Chemical Analysis

Macropodumine A, isolated from Daphniphyllum macropodum Miq., is characterized by its unique pentacyclic structure, including an unusual eleven-membered macrolactone ring. This novel structure was established through detailed spectroscopic analysis and single-crystal X-ray diffraction analysis (Zhang, Guo, & Krohn, 2006). Further research revealed more alkaloids with unprecedented skeletons, such as macropodumines D and E, enhancing our understanding of the complex chemistry of Daphniphyllum macropodum (Li et al., 2007).

Absolute Configuration and Spectroscopic Properties

The absolute configuration of macropodumine A and its zwitterionic forms, macropodumines B and C, was determined using TDDFT CD calculations and X-ray geometry. This study provided crucial insights into the stereochemistry of these complex molecules (Guo et al., 2009).

Structural Revision and Derivatives

The structure of macropodumine A underwent a revision based on new NMR spectroscopic methods and chemical calculations. This revision was critical for accurate understanding and further research on this alkaloid and its analogues (Zhang et al., 2018).

Alkaloid Diversity and Biological Significance

Studies on the alkaloids of Daphniphyllum macropodum, including macropodumine A, revealed a diverse range of structures and potential bioactive substances. This highlights the plant's chemical diversity and its significance in medicinal research (He, Wang, & Zhao, 2011).

Insecticidal Activity

Research has shown that Daphniphyllum alkaloids, including macropodumine J, exhibit insecticidal activities. This discovery opens avenues for exploring macropodumine A and related compounds in agricultural and pest control applications (Li et al., 2009).

properties

Product Name

Macropodumine A

Molecular Formula

C21H27NO5

Molecular Weight

373.4 g/mol

IUPAC Name

(3S,10S,14R,15S,17R,18S)-15-hydroxy-14,18-dimethyl-6-oxa-12-azapentacyclo[13.4.1.13,19.010,18.012,17]henicos-1(19)-ene-2,7,20-trione

InChI

InChI=1S/C21H27NO5/c1-11-9-22-10-13-3-4-16(23)27-6-5-12-7-14-17(18(12)24)19(25)21(11,26)8-15(22)20(13,14)2/h11-13,15,26H,3-10H2,1-2H3/t11-,12-,13-,15-,20+,21+/m1/s1

InChI Key

XHICRMSNYFOTCL-MYXSIEQASA-N

Isomeric SMILES

C[C@@H]1CN2C[C@H]3CCC(=O)OCC[C@@H]4CC5=C(C4=O)C(=O)[C@@]1(C[C@@H]2[C@@]35C)O

Canonical SMILES

CC1CN2CC3CCC(=O)OCCC4CC5=C(C4=O)C(=O)C1(CC2C35C)O

synonyms

macropodumine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
Macropodumine A

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